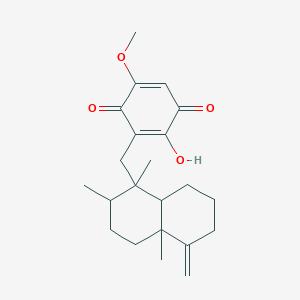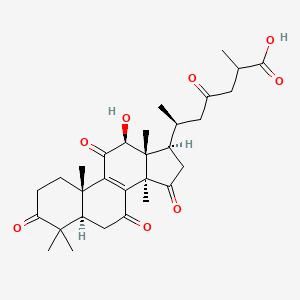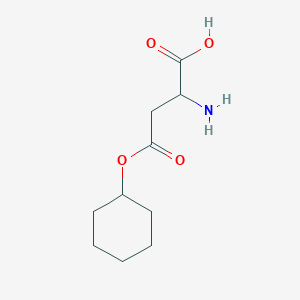![molecular formula C34H47N9O12 B13385957 {4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13385957.png)
{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-Val-Cit-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to increase aqueous solubility and facilitate the targeted delivery of therapeutic agents. The Val-Cit component is specifically cleaved by the enzyme cathepsin B, which is predominantly found in lysosomes, ensuring that the payload is released only within the target cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps, including the formation of the azido group, the PEG spacer, and the peptide linker. The azido group is introduced through a nucleophilic substitution reaction, while the PEG spacer is added to enhance solubility. The Val-Cit peptide linker is synthesized using standard peptide coupling reactions, often employing reagents like HATU or EDC for activation .
Industrial Production Methods
Industrial production of Azido-PEG3-Val-Cit-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG3-Val-Cit-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit linker is cleaved by cathepsin B, releasing the payload within the target cell.
Click Chemistry: The azido group reacts with alkyne groups through click chemistry, forming stable triazole linkages
Common Reagents and Conditions
Cleavage Reactions: Cathepsin B enzyme under lysosomal conditions.
Click Chemistry: Copper(I) catalysts or strain-promoted azide-alkyne cycloaddition (SPAAC) conditions
Major Products Formed
Cleavage Reactions: The major product is the released therapeutic payload.
Click Chemistry: The major product is the triazole-linked conjugate
Applications De Recherche Scientifique
Azido-PEG3-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates targeted delivery of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.
Industry: Employed in the production of high-purity bioconjugates for research and therapeutic purposes
Mécanisme D'action
Azido-PEG3-Val-Cit-PAB-PNP exerts its effects through a series of well-defined mechanisms:
Cleavage by Cathepsin B: The Val-Cit linker is specifically cleaved by cathepsin B, releasing the attached payload within the lysosome.
Click Chemistry: The azido group reacts with alkyne groups to form stable triazole linkages, facilitating the conjugation of various molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG4-Val-Cit-PAB-PNP: Similar structure but with a longer PEG spacer.
Azido-PEG3-Val-Cit-PAB: Lacks the PNP group, resulting in different reactivity.
Azido-PEG3-Val-Cit-PAB-COOH: Contains a carboxylic acid group instead of PNP
Uniqueness
Azido-PEG3-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its ability to undergo click chemistry, making it highly versatile for targeted delivery applications .
Propriétés
Formule moléculaire |
C34H47N9O12 |
|---|---|
Poids moléculaire |
773.8 g/mol |
Nom IUPAC |
[4-[[2-[[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47) |
Clé InChI |
HLBCDJANEWKOSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B13385882.png)
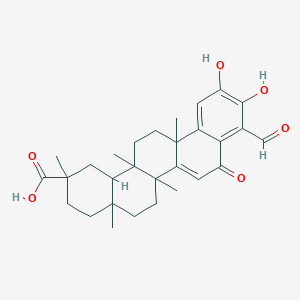

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)
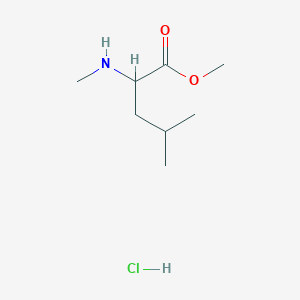
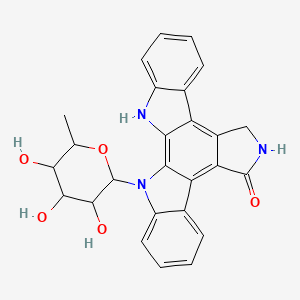
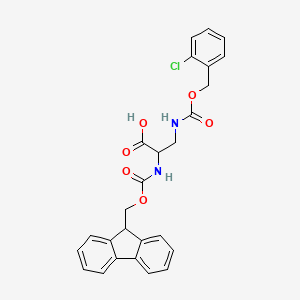
![9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one](/img/structure/B13385946.png)
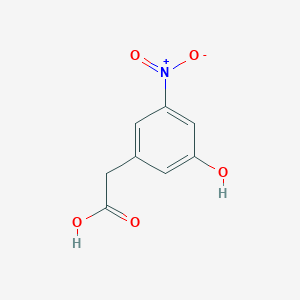
![3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt](/img/structure/B13385951.png)
![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-(octa-2,4-dienoylamino)-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B13385952.png)
